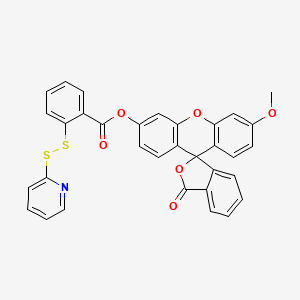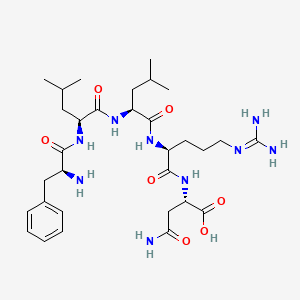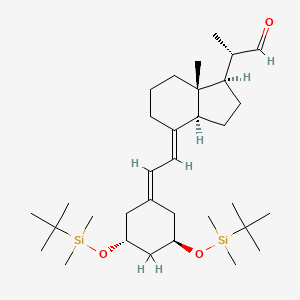
WSP-1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WSP-1 typically involves the reaction of 2-pyridyl disulfide with a suitable fluorescent dye precursor. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and ensure high yield. The general steps include:
Preparation of 2-pyridyl disulfide: This involves the reaction of 2-mercaptopyridine with an oxidizing agent such as iodine or hydrogen peroxide.
Coupling with Fluorescent Dye: The 2-pyridyl disulfide is then coupled with a fluorescent dye precursor under anhydrous conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining high standards.
Chemical Reactions Analysis
Types of Reactions
WSP-1 primarily undergoes reactions with hydrogen sulfide, leading to the formation of benzodithiolone and a fluorescent compound. The key reactions include:
Substitution Reaction: This compound reacts with hydrogen sulfide through a nucleophilic substitution mechanism, where the sulfide ion attacks the disulfide bond, leading to the release of the fluorescent product.
Common Reagents and Conditions
Reagents: Hydrogen sulfide donors such as sodium hydrosulfide (NaHS) or GYY4137.
Conditions: The reactions are typically carried out in aqueous buffers at physiological pH (around 7.4) and at room temperature or 37°C for biological applications.
Major Products
The major product of the reaction between this compound and hydrogen sulfide is a fluorescent compound with excitation and emission wavelengths of 465 nm and 515 nm, respectively .
Scientific Research Applications
WSP-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a probe to study the presence and concentration of hydrogen sulfide in various chemical reactions and environments.
Biology: Employed in cellular and molecular biology to detect and visualize hydrogen sulfide within cells and tissues, aiding in the study of its physiological and pathological roles.
Medicine: Utilized in medical research to investigate the role of hydrogen sulfide in various diseases and conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Mechanism of Action
The mechanism by which WSP-1 exerts its effects involves the selective reaction with hydrogen sulfide. The sulfide ion attacks the disulfide bond in this compound, leading to the formation of benzodithiolone and a fluorescent product. This reaction is highly specific to hydrogen sulfide, allowing for accurate detection and measurement. The molecular targets and pathways involved include the disulfide bond in this compound and the sulfide ion from hydrogen sulfide donors .
Comparison with Similar Compounds
WSP-1 is unique in its high selectivity and rapid response to hydrogen sulfide compared to other similar compounds. Some similar compounds include:
SF7-AM: Another fluorescent probe for hydrogen sulfide detection but with different spectral properties.
HSip-1: A probe that also detects hydrogen sulfide but may have different sensitivity and selectivity profiles.
AzMC: A probe used for hydrogen sulfide detection with a different chemical structure and reaction mechanism.
This compound stands out due to its specific design for rapid and selective detection of hydrogen sulfide, making it a valuable tool in various research applications .
Properties
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO6S2/c1-37-20-13-15-25-27(18-20)39-28-19-21(14-16-26(28)33(25)24-10-4-2-8-22(24)32(36)40-33)38-31(35)23-9-3-5-11-29(23)41-42-30-12-6-7-17-34-30/h2-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQAUGSGQUCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)C7=CC=CC=C7C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






